molecular formula C11H7Cl2NO2 B15198736 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15198736
M. Wt: 256.08 g/mol
InChI Key: LVLQPRWRYQBDHQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 2,4-dichlorobenzaldehyde is reacted with N-methylformanilide and phosphorus oxychloride to form the corresponding 2,4-dichlorophenylpyrrole intermediate. This intermediate is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can enhance reaction efficiency and control, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

    2,4-Dichlorophenylhydrazine: Utilized in the synthesis of various heterocyclic compounds.

Uniqueness

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(14-9)11(15)16/h1-5,14H,(H,15,16)

InChI Key

LVLQPRWRYQBDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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